1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves intricate organic reactions. For instance, Lewis acid-catalyzed annulation of cyclopropane carbaldehydes and aryl hydrazines can produce tetrahydropyridazines, a process that can further undergo cycloaddition reactions with donor-acceptor cyclopropanes to furnish hexahydropyrrolo[1,2-b]pyridazines. This method demonstrates a facile synthesis strategy that can be applied or adapted for the synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Dey, Kumar, & Banerjee, 2018).
Molecular Structure Analysis
Research on similar compounds shows that the molecular structure can significantly influence the properties and reactions of these molecules. For example, the X-ray crystal structure analysis of related compounds reveals the cyclopropane rings possess Z-configuration, affecting their reactivity and interaction potential. These findings are crucial for understanding the molecular structure of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Cetina et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been explored through various reactions. For instance, the reaction of certain carbaldehydes with cyclohexylamine showcases different products based on the aryl substituent, indicating the impact of structural variations on chemical reactivity and the formation of hydrogen-bonded structures (Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in various environments and applications. While specific studies on this compound may be limited, research on related molecules provides insight into how such properties can be analyzed and predicted.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for comprehensively understanding 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Studies on similar compounds utilizing spectroscopic methods and quantum chemical calculations offer valuable information on these aspects. For example, analyses of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the chemical shifts, electronic transitions, and intermolecular interactions relevant to understanding the chemical properties of the compound of interest (Singh et al., 2013).
Scientific Research Applications
Synthesis of 1H-Pyrrole-2,3-diones
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is used in the synthesis of 1H-pyrrole-2,3-diones. These diones are synthesized via isomerization of isoxazole-5-carbaldehydes and serve as precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines (Galenko et al., 2022).
N-Aryl Pyrroles Synthesis
This compound is used in synthesizing novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes. These compounds have been studied for their chromatographic separation and barriers to racemization (Vorkapić-Furač et al., 1989).
Formation of Pyrrolo[3,2-c]-β-Carboline
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a key precursor in forming the pyrrolo[3,2-c]-β-carboline ring system. This synthesis involves cyclization at specific atoms to produce this unique ring system, which is a significant contribution to heterocyclic chemistry (Condie & Bergman, 2004).
Applications in Supramolecular Chemistry
The compound is used as a ligand for the coordination of paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of Fluorinated Pyrroles
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is instrumental in synthesizing various new 3-fluorinated pyrroles, expanding the scope of fluorinated heterocycles in organic synthesis (Surmont et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5-6,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBULWGFKZMHJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351221 | |
Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808434 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
640264-45-5 | |
Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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